- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation, Journal of the Chemical Society, 1995, (1995), 1057-64

Cas no 969-99-3 (Chlorpromazine Sulfoxide)

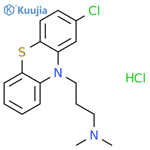

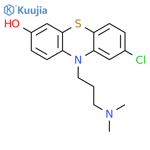

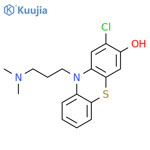

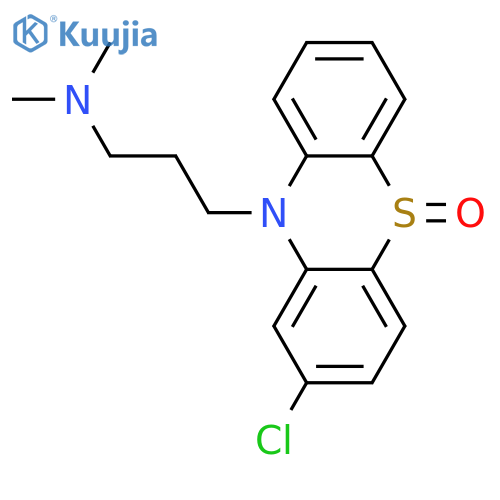

Chlorpromazine Sulfoxide structure

Produktname:Chlorpromazine Sulfoxide

Chlorpromazine Sulfoxide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide

- Chlorpromazine Sulfoxide

- 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

- CHLORPROMAZINE SULFOXIDE, BP STANDARD

- Chloropromazine sulfoxide

- Chlorpromazine sulphoxide

- Chlorpromazine-S-oxide

- Chlorpromazine-S-oxyd

- Opromazin

- Opromazine

- Oxychlorpromazine

- Secotil

- Transedon

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide

- Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)

- Aminazin sulfoxide

- Ba 2835

- Chlorpromazine 5-oxide

- Chlorpromazine 5-sulfoxide

- Chlorpromazine S-oxide

- NSC 170990

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)

- 969-99-3

- Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol

- BRD-A94494639-001-01-6

- 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE

- WLN: T C666 BN ISJ B3N1&1 EG IO

- 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide

- Phenothiazine, oxide

- SCHEMBL1155596

- CHEMBL823

- 5293 RP

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide

- CPZ-SO

- 016U10PN9N

- Sulfoxide of chlorpromazine

- 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one

- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide

- 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE

- BA-2835

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide

- 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #

- 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine

- 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one

- NSC170990

- 5-Oxychlorpromazine

- 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide

- Q27216080

- BRN 0307255

- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide

- NSC-170990

- DTXSID40871817

- 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)

- 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide

- 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate

- EN300-262069

- UNII-016U10PN9N

- NS00001061

- 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide

- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]

- NP 956

- BDBM50408507

- CHEBI:125461

- 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide

- Chlorpromazine sulfoxide hydrochloride

- OPROMAZINE [MI]

- CPZ-O

- 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide

- Chlorpromazine EP Impurity A

- 4-27-00-01312 (Beilstein Handbook Reference)

-

- MDL: MFCD01706964

- Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

- InChI-Schlüssel: QEPPAOXKZOTMPM-UHFFFAOYSA-N

- Lächelt: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Berechnete Eigenschaften

- Genaue Masse: 334.09100

- Monoisotopenmasse: 334.090662

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 4

- Komplexität: 406

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.9

- Topologische Polaroberfläche: 42.8

Experimentelle Eigenschaften

- Dichte: 1.35

- Schmelzpunkt: 115°

- Siedepunkt: 502.6°Cat760mmHg

- Flammpunkt: 257.8°C

- Brechungsindex: 1.687

- PSA: 42.76000

- LogP: 4.84060

Chlorpromazine Sulfoxide Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII

- Sicherheitshinweise: H303+H313+H333

- Toxizität:LD50 s.c. in mice: 102 mg/kg (Minami, Yoshimoto)

- Lagerzustand:Store at recommended temperature

Chlorpromazine Sulfoxide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262069-0.25g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 0.25g |

$627.0 | 2024-06-18 | |

| TRC | C424755-250mg |

Chlorpromazine Sulfoxide |

969-99-3 | 250mg |

$ 1478.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |

Chlorpromazine Sulfoxide |

969-99-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| eNovation Chemicals LLC | Y1241080-100mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 100mg |

$615 | 2024-06-06 | |

| Enamine | EN300-262069-1.0g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 1.0g |

$681.0 | 2024-06-18 | |

| Enamine | EN300-262069-0.1g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 0.1g |

$600.0 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1241080-10mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 10mg |

$330 | 2025-02-26 | |

| 1PlusChem | 1P01C5HV-25mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 25mg |

$188.00 | 2024-04-19 | |

| 1PlusChem | 1P01C5HV-100mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 100mg |

$410.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1241080-25mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 25mg |

$540 | 2025-02-26 |

Chlorpromazine Sulfoxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics, Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol

Referenz

- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; overnight, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior, Heterocycles, 2022, 104(4), 689-706

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 4 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

Referenz

- Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites, MedChemComm, 2014, 5(4), 502-506

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Preparative Microfluidic Electrosynthesis of Drug Metabolites, ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ; 48 h, rt

Referenz

- Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium, ChemistrySelect, 2021, 6(33), 8472-8479

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane

Referenz

- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking, Journal of Photochemistry and Photobiology, 2020, (2020),

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material, Farmatsiya (Moscow, 1987, 36(5), 34-40

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

Referenz

- Synthesis of potential drug metabolites by a modified Udenfriend reaction, Tetrahedron Letters, 2011, 52(7), 749-752

Herstellungsverfahren 17

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt

Referenz

- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines, Biochemical Pharmacology, 2010, 80(8), 1252-1259

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

Chlorpromazine Sulfoxide Raw materials

Chlorpromazine Sulfoxide Preparation Products

Chlorpromazine Sulfoxide Verwandte Literatur

-

Yu-Dong Shen,Ben Xiao,Zhen-Lin Xu,Hong-Tao Lei,Hong Wang,Jin-Yi Yang,Yuan-Ming Sun Anal. Methods 2011 3 2797

-

Elizabeth M. Kigondu,Mathew Njoroge,Kawaljit Singh,Nicholas Njuguna,Digby F. Warner,Kelly Chibale Med. Chem. Commun. 2014 5 502

-

Malcolm R. Smyth,W. Franklin Smyth Analyst 1978 103 529

-

Andrew Mounsey,David Strachan,Frederick J. Rowell,Vibeke Rowell,John D. Tyson Analyst 1996 121 955

-

W. Franklin Smyth,M. R. Smyth,A. A. Cernik,I. E. Davidson,R. R. Rowe,B. Z. Chowdhry Proc. Anal. Div. Chem. Soc. 1976 13 223

969-99-3 (Chlorpromazine Sulfoxide) Verwandte Produkte

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

Empfohlene Lieferanten

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Zhejiang Brunova Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge